

# Application Notes and Protocols for PD173074

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## Compound of Interest

Compound Name: PD173074

Cat. No.: B1679126

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Topic: **PD173074** Stability and Storage Conditions Audience: Researchers, scientists, and drug development professionals.

## Introduction

**PD173074** is a potent, ATP-competitive, and reversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] It demonstrates high selectivity for FGFR1 and FGFR3, with IC<sub>50</sub> values of 21.5 nM and 5 nM, respectively.[2] It also inhibits VEGFR2, though less potently (IC<sub>50</sub> ~100-200 nM).[1][3][4] Given its widespread use in cancer research, developmental biology, and stem cell studies to probe the FGF signaling pathway, understanding its stability, proper storage, and handling is critical for ensuring experimental reproducibility and obtaining reliable results.[5][6][7] This document provides detailed guidelines and protocols for the storage and handling of **PD173074**.

## Chemical Information

- Chemical Name: 1-tert-butyl-3-[2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]urea[2][3]
- Molecular Formula: C<sub>28</sub>H<sub>41</sub>N<sub>7</sub>O<sub>3</sub>[6]
- Molecular Weight: 523.67 g/mol [6]
- CAS Number: 219580-11-7[6]

## Data Presentation: Storage and Stability

Proper storage is crucial to maintain the integrity and activity of **PD173074**. The compound is available as a solid powder and is typically reconstituted in a suitable solvent for experimental use.

**Table 1: Recommended Storage Conditions for PD173074**

Form	Storage Temperature	Duration	Recommendations	Citations
Solid (Powder)	-20°C	≥ 3 years	Store desiccated.	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[8]</a>
+4°C	Up to 12 months	For short-term storage.		
2-8°C	Not specified	Protect from light.		
In Solvent (Stock Solution)	-80°C	Up to 1 year	Aliquot to avoid repeated freeze-thaw cycles.	<a href="#">[1]</a> <a href="#">[8]</a>
-20°C	Up to 6 months	Aliquot to avoid repeated freeze-thaw cycles.	<a href="#">[3]</a>	
-20°C	Up to 1 month	Use solutions on the same day if possible.	<a href="#">[1]</a> <a href="#">[2]</a>	

**Table 2: Solubility of PD173074**

Solvent	Concentration	Notes	Citations
DMSO	100 mg/mL (~191 mM)	Moisture-absorbing DMSO can reduce solubility; use fresh solvent.	[1]
100 mM	-	[2]	
>10 mM	-	[3]	
Ethanol	100 mM	-	[2]
50 mg/mL (~95.5 mM)	-	[8]	
Water	Insoluble	-	[8]

## Experimental Protocols

### Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which can be further diluted to working concentrations for various assays.

Materials:

- **PD173074** solid powder
- Anhydrous, high-purity DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer and/or sonicator

Procedure:

- Equilibration: Allow the vial of **PD173074** powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.

- **Calculation:** Calculate the volume of DMSO required. For example, to prepare 1 mL of a 10 mM stock solution from **PD173074** (MW = 523.67 g/mol ), weigh out 5.24 mg of the powder.
- **Dissolution:** Add the calculated volume of fresh, anhydrous DMSO to the vial containing the **PD173074** powder.
- **Mixing:** Cap the vial tightly and vortex thoroughly. To aid dissolution, the tube can be warmed to 37°C for 10 minutes or placed in an ultrasonic bath for a short period.[3] Visually inspect the solution to ensure all solid has dissolved.
- **Aliquoting:** To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile tubes.[1]
- **Storage:** Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.[1][3] When needed, thaw a single aliquot and equilibrate to room temperature before use. Do not re-freeze partially used aliquots.

## Protocol 2: General Protocol for an In Vitro Kinase Assay

This protocol provides a representative example of how **PD173074** is used to assess its inhibitory effect on FGFR1 kinase activity.

Materials:

- Recombinant full-length FGFR1 kinase
- Poly(Glu, Tyr) 4:1 substrate
- **PD173074** stock solution (e.g., 10 mM in DMSO)
- Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MnCl<sub>2</sub>, 0.2 mM sodium orthovanadate)
- [ $\gamma$ -<sup>32</sup>P]ATP
- 30% Trichloroacetic acid (TCA)

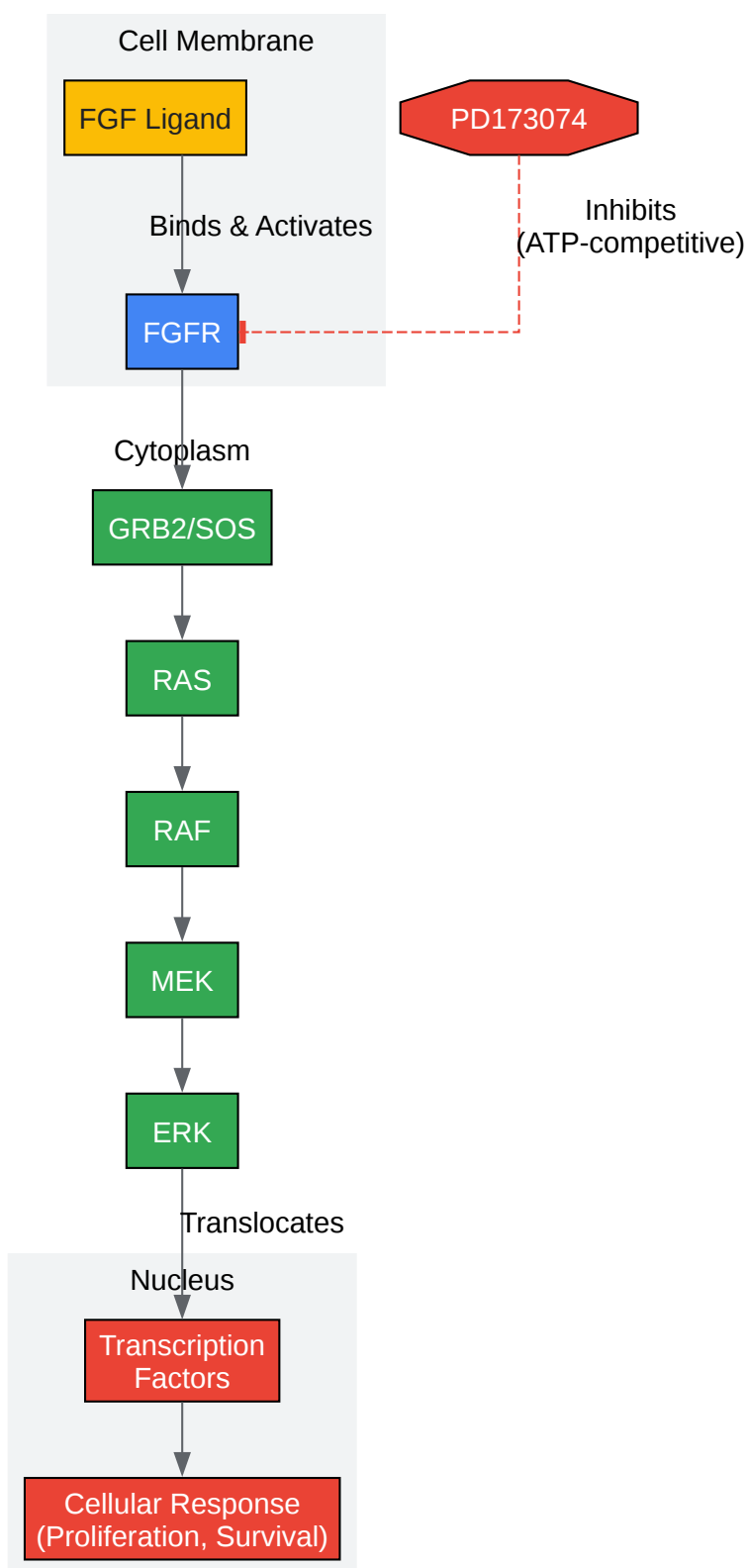
- Glass-fiber filter mats

#### Procedure:

- **Reaction Setup:** In a reaction tube, combine the kinase assay buffer, 750 µg/mL of the glutamate/tyrosine polymer substrate, and 60-75 ng of FGFR1 enzyme.[1][3]
- **Inhibitor Addition:** Add various concentrations of **PD173074** (prepared by serially diluting the stock solution) to the reaction tubes. Include a vehicle control (DMSO).
- **Reaction Initiation:** Initiate the kinase reaction by adding [ $\gamma$ - $^{32}\text{P}$ ]ATP to a final concentration of 5 µM.[1][3]
- **Incubation:** Incubate the samples at 25°C for 10 minutes.[1][3]
- **Reaction Termination:** Stop the reaction by adding 30% TCA, which will precipitate the substrate material onto the glass-fiber filter mats.[3]
- **Washing:** Wash the filters three times with 15% TCA to remove unincorporated [ $^{32}\text{P}$ ]ATP.[3]
- **Detection:** Determine the amount of [ $^{32}\text{P}$ ] incorporated into the substrate by counting the radioactivity retained on the filters using a scintillation counter.[3]
- **Analysis:** Calculate the percent inhibition at each **PD173074** concentration relative to the vehicle control to determine the IC<sub>50</sub> value.

## Visualizations

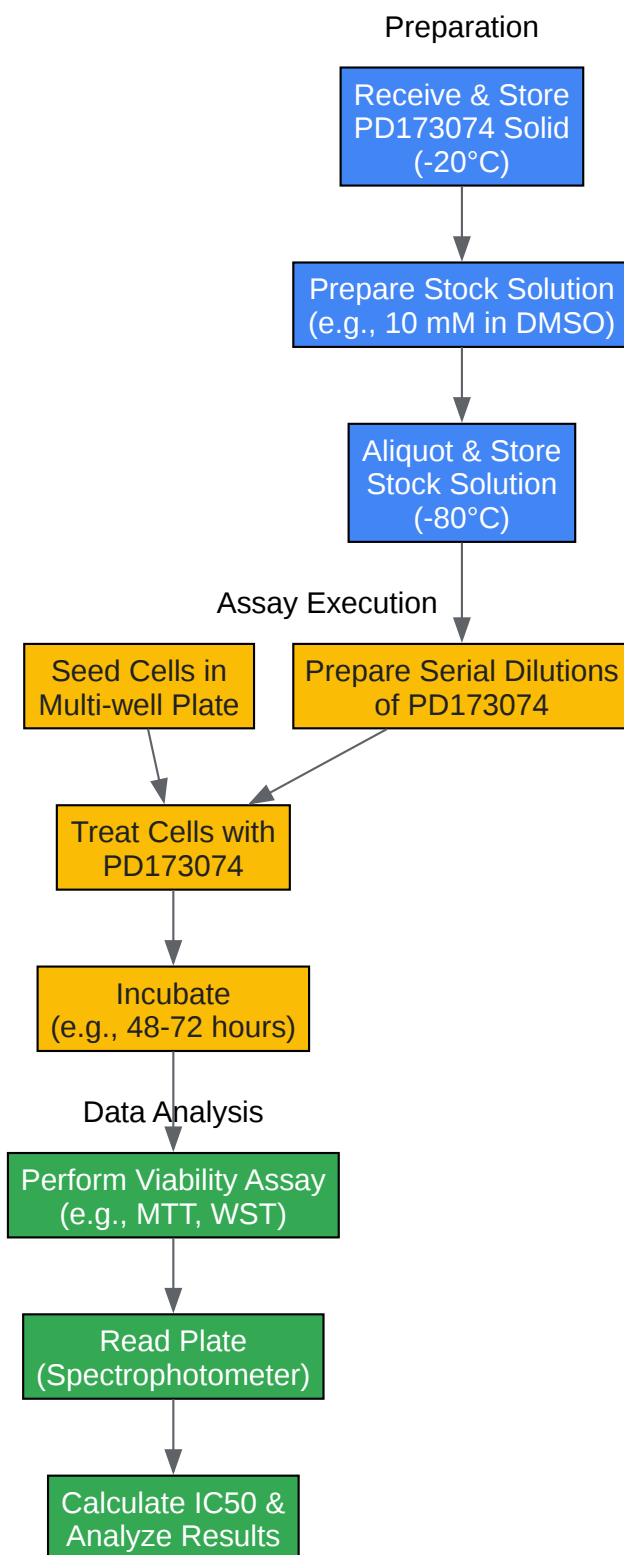
### Diagram 1: Simplified FGFR Signaling Pathway and PD173074 Inhibition



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Caption: **PD173074** competitively inhibits the FGFR tyrosine kinase domain, blocking downstream signaling.

## Diagram 2: Experimental Workflow for a Cell-Based Assay

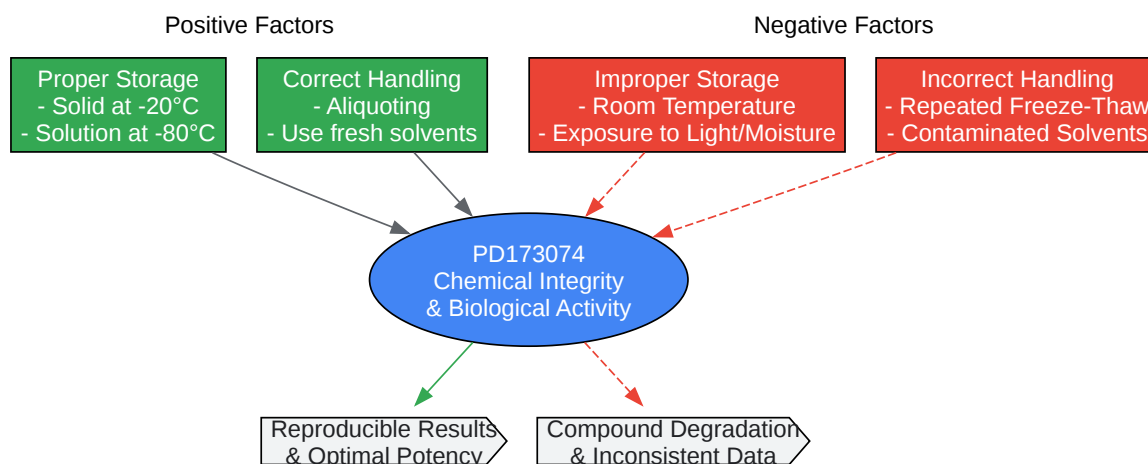


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Caption: A standard workflow for evaluating the effect of **PD173074** on cell viability.



## Diagram 3: Factors Affecting PD173074 Stability and Integrity



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Caption: Key handling and storage factors that influence the stability and integrity of **PD173074**.

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- To cite this document: BenchChem. [Application Notes and Protocols for PD173074]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679126#pd173074-stability-and-storage-conditions]

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